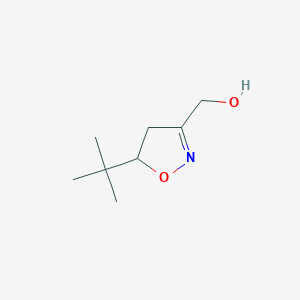

(5-tert-Butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol

Description

(5-tert-Butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is a heterocyclic compound featuring an isoxazoline ring (a five-membered ring containing oxygen and nitrogen) with a hydroxymethyl group at position 3 and a bulky tert-butyl substituent at position 3. It has been explored in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors, due to its ability to improve binding affinity and metabolic stability . Its synthesis typically involves cyclization reactions of appropriately substituted precursors, leveraging the oxazoline ring’s stability under physiological conditions.

Properties

CAS No. |

110212-86-7 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h7,10H,4-5H2,1-3H3 |

InChI Key |

LKRRIIFJGFDCOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC(=NO1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl isocyanide with an appropriate aldehyde or ketone in the presence of a base to form the isoxazole ring. The reaction conditions typically include the use of solvents such as acetonitrile or ethanol and bases like potassium carbonate or sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The isoxazole ring can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Substitution: Reagents like thionyl chloride or phosphorus tribromide in the presence of a base

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halides or ethers.

Scientific Research Applications

Chemistry: In chemistry, (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical studies.

Medicine: In medicine, (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol has potential applications as a drug candidate. Its unique structure and reactivity may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in various chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (5-tert-Butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol can be contextualized against analogous isoxazoline derivatives. Below is a detailed comparison based on substituents, biological activity, and applications:

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Key Observations

Substituent Effects :

- The tert-butyl group in the target compound enhances steric bulk, improving kinase inhibition by stabilizing hydrophobic interactions in binding pockets . In contrast, halogenated aryl groups (e.g., in fluralaner intermediates) enhance binding to parasitic ion channels .

- Hydroxymethyl vs. Aniline : The hydroxymethyl group in the target compound offers hydrogen-bonding capability, critical for kinase inhibition, while the aniline group in 4-(4,5-dihydro-1,2-oxazol-3-yl)aniline increases solubility and reactivity for agrochemical applications .

Ring Saturation :

- 4,5-Dihydro-1,2-oxazol-3-yl (partially saturated) derivatives, including the target compound, exhibit conformational rigidity, favoring target engagement in kinase inhibitors . Fully unsaturated 1,2-oxazol-3-yl derivatives (e.g., compound 50 in ) show marginally higher potency in some contexts, likely due to improved π-π stacking .

Application-Specific Design :

- Pesticides vs. Pharmaceuticals : Topramezone’s mesyl group and fluralaner’s trifluoromethyl/chlorophenyl groups prioritize environmental stability and target selectivity in pests , whereas the target compound’s tert-butyl and hydroxymethyl groups optimize drug-like properties for human therapeutics .

Research Findings and Implications

- Kinase Inhibition: The target compound’s tert-butyl group was critical in overcoming resistance mutations (e.g., ABL1 T315I) in ponatinib analogs, with IC50 values in the low nanomolar range .

- Synthetic Accessibility : Derivatives with saturated isoxazoline rings (e.g., 4,5-dihydro-1,2-oxazol-3-yl) are often preferred in drug discovery due to their synthetic tractability and metabolic stability compared to fully unsaturated analogs .

- Agricultural Relevance : Isoxazoline-containing pesticides like topramezone highlight the scaffold’s versatility, though substituent choice diverges sharply from pharmaceutical priorities (e.g., mesyl groups for pesticidal activity vs. hydroxymethyl for kinase binding) .

Biological Activity

The compound (5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol , also known as 5-tert-butylisoxazol-3-ylmethanol , has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of (5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is , with a molecular weight of approximately 155.19 g/mol. The compound features a tert-butyl group attached to an oxazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of (5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. The synthetic route often includes the use of bases such as sodium hydride or potassium carbonate in aprotic solvents like DMF or THF at elevated temperatures to ensure high yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of (5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound exhibits significant inhibitory effects on both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

The proposed mechanism of action for (5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol involves interference with essential metabolic pathways in microorganisms. It is believed to inhibit key enzymes involved in cell wall synthesis and protein metabolism, leading to cell death .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the effectiveness of (5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol against multi-drug resistant strains of E. coli. The results indicated that this compound could reduce bacterial counts significantly in vitro and showed promise for further testing in vivo.

- Safety and Toxicology Assessment : A toxicological profile was developed to assess the safety of (5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol. The compound was tested in rodent models for acute toxicity and showed no adverse effects at doses up to 200 mg/kg body weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.